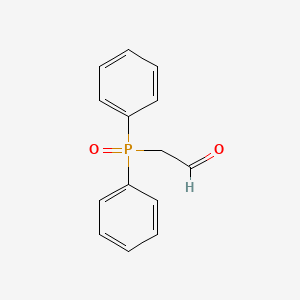

(Diphenyl-phosphinoyl)-acetaldehyde

Description

(Diphenyl-phosphinoyl)-acetaldehyde is an organophosphorus compound characterized by a phosphinoyl (P=O) group attached to an acetaldehyde backbone, with two phenyl substituents on the phosphorus atom. This structure confers unique electronic and steric properties, making it valuable in organic synthesis, particularly as a ligand or catalyst in asymmetric reactions. The electron-withdrawing nature of the phosphinoyl group enhances the electrophilicity of the aldehyde moiety, facilitating nucleophilic additions or condensations.

Properties

CAS No. |

43186-12-5 |

|---|---|

Molecular Formula |

C14H13O2P |

Molecular Weight |

244.22 g/mol |

IUPAC Name |

2-diphenylphosphorylacetaldehyde |

InChI |

InChI=1S/C14H13O2P/c15-11-12-17(16,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-11H,12H2 |

InChI Key |

SIFPDCIZQFYTIX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(CC=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

- (Diphenyl-phosphinoyl)-acetaldehyde: Contains a phosphinoyl group (P=O) bound to the aldehyde carbon and two phenyl groups. This structure enhances stability and modifies reactivity compared to simpler aldehydes.

- Phenyl Acetaldehyde Dimethyl Acetal : Features an acetal-protected aldehyde (two methoxy groups) and a benzene ring. The acetal group stabilizes the compound against oxidation and volatility, making it suitable for flavoring agents .

- Acetaldehyde : A simple aldehyde (CH₃CHO) with high volatility and reactivity, widely studied in fermentation (e.g., wine production) and atmospheric chemistry .

Reactivity and Stability

- (Diphenyl-phosphinoyl)-acetaldehyde: The phosphinoyl group likely reduces volatility and increases thermal stability. Its electrophilic aldehyde can participate in reactions like aldol condensations, with the phenyl groups providing steric hindrance for stereoselective outcomes.

- Phenyl Acetaldehyde Dimethyl Acetal : The acetal group renders the compound inert under basic conditions but hydrolyzes in acidic environments to release acetaldehyde. This property is exploited in controlled-release flavor applications .

- Acetaldehyde : Highly reactive and volatile, prone to oxidation (forming acetic acid) and artifact formation in atmospheric studies (e.g., ozone interactions in Teflon systems) .

Data Tables

Research Findings

- Acetaldehyde in Wine : Concentrations vary significantly (11–150 mg/L) based on yeast strain and vinification techniques. S. cerevisiae strains classified as "high acetaldehyde producers" are pivotal in sherry production .

- Artifact Formation : Acetaldehyde levels in atmospheric studies increase by 2–8 ppb due to ozone interactions with Teflon tubing, complicating environmental measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.